molecular formula C23H19ClN2O2 B10914134 4-chloro-3,5-bis(4-methoxyphenyl)-1-phenyl-1H-pyrazole

4-chloro-3,5-bis(4-methoxyphenyl)-1-phenyl-1H-pyrazole

Cat. No.: B10914134
M. Wt: 390.9 g/mol
InChI Key: ULTQDMMMYRXREE-UHFFFAOYSA-N
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Description

4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a methoxyphenyl group, and a pyrazole ring. It is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole with phenyl methyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an antagonist at the κ opioid receptor, inhibiting agonist-stimulated binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methoxyphenyl)-1-phenylpyrazole

InChI

InChI=1S/C23H19ClN2O2/c1-27-19-12-8-16(9-13-19)22-21(24)23(17-10-14-20(28-2)15-11-17)26(25-22)18-6-4-3-5-7-18/h3-15H,1-2H3

InChI Key

ULTQDMMMYRXREE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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